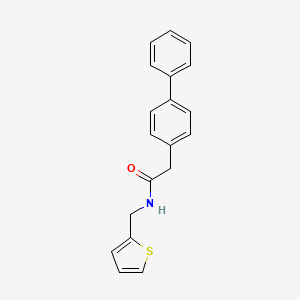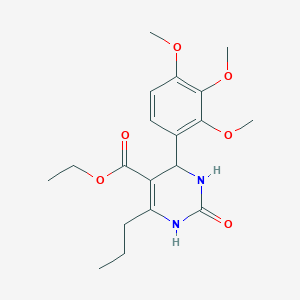![molecular formula C17H14ClNO2 B5202042 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that belongs to the class of tetracyclic compounds. It is also known as Gabazine, which is a potent and selective antagonist of the GABAA receptor. This compound has been widely studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.
Mecanismo De Acción
Gabazine acts as a competitive antagonist of the GABAA receptor. It binds to the receptor site and prevents the binding of GABA, which is the endogenous ligand for the receptor. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Biochemical and Physiological Effects:
Gabazine has been shown to have a range of biochemical and physiological effects. It can increase neuronal excitability and reduce seizure activity by blocking the GABAA receptor. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. However, Gabazine has been shown to have some adverse effects, such as impairing cognitive function and inducing seizures at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gabazine has some advantages and limitations for lab experiments. It is a potent and selective antagonist of the GABAA receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, Gabazine has some limitations, such as inducing seizures at high doses, which can complicate the interpretation of experimental results. It is also important to note that Gabazine has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One direction is to further investigate the potential use of Gabazine in the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia. Another direction is to develop more potent and selective GABAA receptor antagonists for use in research and clinical applications. Additionally, it would be interesting to study the structural basis of the interaction between Gabazine and the GABAA receptor, which could provide insights into the design of new drugs targeting the receptor.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 4-chlorobenzoic acid with methylamine and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia. It acts as a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRIKTGPPBAHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)

![4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)


![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)